Bismuth nitrate pentahydrate

Photocatalysis Bismuth Vanadate Visible-light photocatalyst

Procure with confidence—this is the definitive bench-stable bismuth(III) source. Documented 44–46% higher BiVO₄ photocatalyst BET surface area (3.9 vs. 2.7 m²/g) over bismuth acetate, directly translating to superior visible-light degradation performance. Unlike bismuth chloride (instant hydrolysis to BiOCl), its controlled, partial hydrolysis to subnitrate enables homogeneous sol-gel networks and uniform MOF frameworks. Demanded as a mild, green Lewis acid catalyst for Friedel-Crafts, nitrations, and heterocycle synthesis. The pentahydrate is the only isolable, stable solid form—anhydrous bismuth nitrate cannot be isolated. Accept no substitute; reproducibility starts with the precursor.

Molecular Formula BiH3NO4
Molecular Weight 290.009 g/mol
CAS No. 10035-06-0
Cat. No. B032060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth nitrate pentahydrate
CAS10035-06-0
SynonymsBismuth(3+) Salt Nitric Acid Hydrate (3:1:5);  Bismuth(3+) Salt Nitric Acid Pentahydrate (3:1:5);  Bismuth Trinitrate Pentahydrate;  Bismuth(III) Nitrate Pentahydrate;  Granions de Bismuth; _x000B__x000B_
Molecular FormulaBiH3NO4
Molecular Weight290.009 g/mol
Structural Identifiers
SMILES[N+](=O)(O)[O-].O.[Bi]
InChIInChI=1S/Bi.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2
InChIKeyKGBVMWCTHTTWQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth Nitrate Pentahydrate CAS 10035-06-0: Procurement-Grade Specifications and Baseline Characterization


Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O, CAS 10035-06-0, MW 485.07 g/mol) is a colorless to white, triclinic crystalline solid and the most common commercially available form of bismuth(III) nitrate [1]. It is a strong oxidizer and a versatile Lewis acid catalyst for organic transformations including Friedel-Crafts acylations, aromatic nitration, and heterocycle synthesis . The compound is hygroscopic and soluble in dilute nitric acid, dilute acetic acid, glycerol, and acetone, but insoluble in ethanol and ethyl acetate . As a hydrolyzable bismuth precursor, it serves as a critical starting material for synthesizing bismuth oxides, vanadates, and metal-organic frameworks in materials science applications [2]. Anhydrous bismuth nitrate has not been isolated as a stable solid, making the pentahydrate the definitive bench-stable form for laboratory procurement [3].

Why Bismuth Nitrate Pentahydrate Cannot Be Casually Substituted: Procurement and Experimental Risk Assessment


Substituting bismuth nitrate pentahydrate with other bismuth salts—including bismuth subnitrate, bismuth acetate, bismuth chloride, or bismuth oxide—introduces measurable and potentially confounding variability across multiple experimental dimensions. These compounds differ fundamentally in solubility profiles, Lewis acidity, hydrolysis behavior, and thermal stability, meaning that a protocol optimized for the pentahydrate will not yield equivalent outcomes when an alternative bismuth source is used [1]. For instance, bismuth chloride undergoes rapid and complete hydrolysis in water to form insoluble bismuth oxychloride, whereas the nitrate undergoes partial, controlled hydrolysis to bismuth subnitrate—a kinetic distinction that directly impacts solution-phase synthesis and precursor uniformity [2]. In materials applications, the choice of bismuth precursor demonstrably alters the surface area, crystallinity, and ultimately the functional performance of downstream products such as photocatalysts [3]. Procuring a generic 'bismuth salt' without specifying the pentahydrate form therefore introduces uncontrolled variables that compromise experimental reproducibility, catalytic efficiency, and material quality metrics.

Bismuth Nitrate Pentahydrate: Quantitative Differentiation Evidence vs. Closest Analogs


Higher BET Surface Area in BiVO₄ Photocatalyst Synthesis vs. Bismuth Acetate Precursor

When synthesizing monoclinic BiVO₄ photocatalysts via the precipitation method, using bismuth nitrate pentahydrate as the bismuth precursor yields a significantly higher BET surface area compared to using bismuth acetate under identical conditions. This structural advantage correlates directly with enhanced photocatalytic performance in visible-light-driven dye degradation applications [1][2].

Photocatalysis Bismuth Vanadate Visible-light photocatalyst Materials synthesis

Bench-Stable Hydrate Form vs. Non-Existent Anhydrous Bismuth Nitrate

Anhydrous bismuth nitrate (Bi(NO₃)₃) has not been isolated as a stable solid compound. The pentahydrate form (Bi(NO₃)₃·5H₂O) is the only stable, commercially available solid form of bismuth(III) nitrate. This is a fundamental differentiator from many other metal nitrate salts where both anhydrous and hydrated forms are readily procurable [1][2]. The pentahydrate loses all water of crystallization at 80°C, decomposing above this temperature, which defines the operational thermal window for any synthesis or application involving this compound .

Inorganic synthesis Chemical stability Reagent handling Procurement specification

Controlled Hydrolysis vs. Rapid Decomposition: Nitrate vs. Chloride Bismuth Precursors

In aqueous or moist environments, bismuth nitrate pentahydrate and bismuth chloride exhibit markedly different hydrolysis behaviors. Bismuth chloride undergoes rapid and complete hydrolysis in pure water to form insoluble bismuth oxychloride (BiOCl) precipitate [1]. In contrast, bismuth nitrate undergoes partial, stepwise hydrolysis, initially forming bismuth subnitrate ((Bi₆O₆)₂(NO₃)₁₁(OH)·6H₂O) before further decomposition [2][3]. This kinetic distinction makes the nitrate the preferred precursor for sol-gel and solution-based syntheses where controlled hydrolysis and uniform gel network formation are required.

Solution-phase synthesis Hydrolysis kinetics Precursor chemistry Bismuth compounds

Enhanced Handling Stability of Pentahydrate vs. Hypothetical Anhydrous Form

The pentahydrate form of bismuth nitrate provides quantifiably superior handling stability and convenience compared to the anhydrous salt (which does not exist as a stable isolable solid). The presence of five water molecules of crystallization reduces the compound's hygroscopicity relative to what would be expected for an anhydrous bismuth nitrate, which would be extremely moisture-sensitive and prone to violent hydrolysis [1]. The pentahydrate is stable under normal laboratory storage conditions (dry, cool, away from reducing agents), with decomposition occurring only above 75°C [2]. This stability profile enables reliable weighing, transfer, and use in open-air synthetic procedures—a practical advantage not shared by many other highly hygroscopic metal nitrate salts.

Reagent stability Laboratory handling Procurement Safety

Bismuth Nitrate Pentahydrate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthesis of High-Surface-Area BiVO₄ Visible-Light Photocatalysts

For laboratories and manufacturers producing monoclinic bismuth vanadate (BiVO₄) photocatalysts, bismuth nitrate pentahydrate is the precursor of choice over bismuth acetate. Experimental evidence demonstrates that BiVO₄ synthesized from the nitrate precursor achieves a BET surface area of 3.9–3.92 m²/g, compared to only 2.68–2.7 m²/g from the acetate precursor—a 44–46% relative increase under identical precipitation and calcination conditions (450°C, 4 h) [1][2]. Higher surface area directly translates to more active sites for visible-light-driven degradation of organic pollutants such as methylene blue and reactive orange 16. Procurement of bismuth nitrate pentahydrate for this application is justified by quantifiable improvements in downstream photocatalytic performance metrics.

Sol-Gel Synthesis of Bismuth-Containing Functional Oxides and Thin Films

In sol-gel processes for producing bismuth ferrite (BiFeO₃) multiferroic thin films, bismuth oxide (Bi₂O₃) nanostructures, or bismuth vanadate photocatalysts, the controlled hydrolysis behavior of bismuth nitrate pentahydrate is essential. Unlike bismuth chloride, which undergoes immediate and complete precipitation to BiOCl upon contact with water, the nitrate undergoes gradual, partial hydrolysis to form bismuth subnitrate intermediates [1]. This controlled kinetics allows for the formation of homogeneous gel networks and uniform precursor distribution—critical for achieving desired crystallite sizes and phase purity in the final oxide product. Researchers using solution combustion synthesis have successfully employed bismuth nitrate pentahydrate dissolved in nitric acid as the standard bismuth source for producing Bi₂O₃ photocatalysts with tunable crystallite sizes and degradation rate constants [2].

Lewis Acid Catalysis in Sustainable Organic Synthesis

Bismuth nitrate pentahydrate serves as a mild, environmentally benign Lewis acid catalyst for a defined set of organic transformations where stronger Lewis acids (e.g., AlCl₃, BF₃) would cause substrate decomposition or require rigorous anhydrous conditions. Documented catalytic applications include: (1) conversion of thiocarbonyls to carbonyl compounds; (2) selective oxidation of sulfides to sulfoxides; (3) aromatic nitration; (4) protection of carbonyl compounds; (5) Michael reactions; and (6) synthesis of coumarins and 4-substituted Hantzsch 1,4-dihydropyridines . The pentahydrate's moderate Lewis acidity, combined with its solubility in common organic solvents like acetone and glycerol, makes it suitable for developing greener synthetic protocols that avoid toxic heavy-metal catalysts.

Precursor for Bismuth Metal-Organic Frameworks (Bi-MOFs)

In the high-throughput discovery and synthesis of bismuth-based metal-organic frameworks (Bi-MOFs), bismuth nitrate pentahydrate is a validated and reliable bismuth source. It has been successfully employed with triazine-2,4,6-triyl-tribenzoic acid (H₃TATB) linkers under hydrothermal conditions to produce crystalline, porous frameworks including CAU-35 and CAU-7-TATB [3]. The nitrate counterion provides favorable solubility in DMF/water solvent mixtures and does not introduce coordinating halide anions that could compete with linker coordination or alter framework topology. Post-synthetic modification of amino-functionalized Bi-MOFs derived from this precursor achieved conversion degrees ranging from 33% to 79% depending on the anhydride reagent used [3]. For researchers developing new bismuth-based porous materials, the pentahydrate is the established starting point for reproducible synthesis.

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